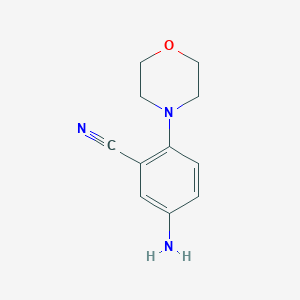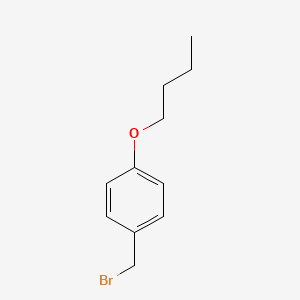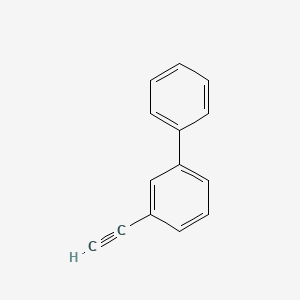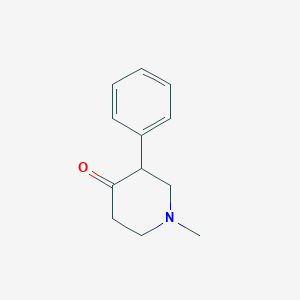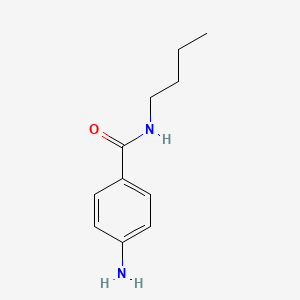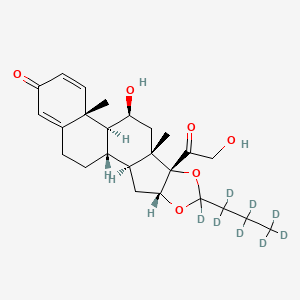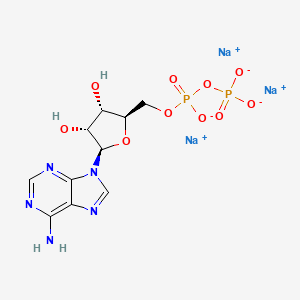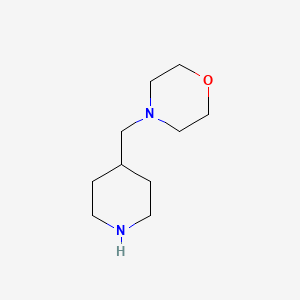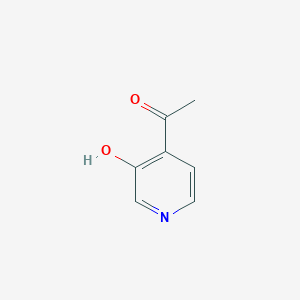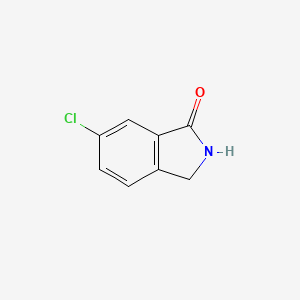
6-Chloroisoindolin-1-one
Vue d'ensemble
Description
6-Chloroisoindolin-1-one is a chemical compound with the molecular formula C8H6ClNO It is a derivative of isoindolinone, characterized by the presence of a chlorine atom at the 6th position of the isoindolinone ring
Mécanisme D'action
Target of Action
6-Chloroisoindolin-1-one is a heterocyclic compound that has been identified as a potential inhibitor of Cyclin-dependent kinase 7 (CDK7) . CDK7 plays a crucial role in cell cycle regulation and is a promising target in the discovery of anti-cancer drugs .
Mode of Action
The compound interacts with CDK7 through conventional hydrogen bonding interactions with active amino acid residues . This interaction potentially inhibits the activity of CDK7, thereby disrupting the cell cycle and exerting anti-cancer effects .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle, specifically the function of CDK7 . By inhibiting CDK7, the compound can disrupt the normal progression of the cell cycle, which may lead to cell death or prevent the proliferation of cancer cells .
Pharmacokinetics
Molecular dynamics simulations, fragment molecular orbital calculations, and density functional theory studies have been conducted on isoindolin-1-ones, including this compound . These studies suggest that the compound has high binding affinity and stability
Result of Action
The inhibition of CDK7 by this compound can disrupt the cell cycle, potentially leading to cell death or preventing the proliferation of cancer cells . This makes this compound a promising candidate for anti-cancer action .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored at 2-8°C, away from moisture
Analyse Biochimique
Biochemical Properties
6-Chloroisoindolin-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with cyclin-dependent kinase 7 (CDK7), an enzyme involved in cell cycle regulation. This compound has been shown to inhibit CDK7 activity, leading to alterations in cell cycle progression . Additionally, it forms hydrogen bonds with active amino acid residues of CDK7, stabilizing the enzyme-inhibitor complex . This interaction highlights the potential of this compound as a therapeutic agent in cancer treatment.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In cancer cells, it has been observed to induce cell cycle arrest and apoptosis, thereby inhibiting cell proliferation . The compound influences cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. For instance, it affects the expression of genes related to these pathways, leading to changes in cellular metabolism and function . In addition, this compound has been reported to modulate the activity of proteins involved in DNA repair, further contributing to its anticancer effects .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of CDK7, forming hydrogen bonds with key amino acid residues . This binding inhibits the kinase activity of CDK7, preventing the phosphorylation of target proteins involved in cell cycle progression . Furthermore, this compound influences gene expression by modulating the activity of transcription factors and other regulatory proteins . These molecular interactions collectively contribute to the compound’s biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have revealed that this compound maintains its inhibitory effects on CDK7 and other target proteins, leading to sustained cell cycle arrest and apoptosis in cancer cells . These findings suggest that the compound has potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth in cancer models . At higher doses, toxic effects such as weight loss, organ damage, and behavioral changes have been observed . These findings indicate the importance of optimizing the dosage of this compound to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . The compound is hydroxylated by cytochrome P450 enzymes, followed by conjugation with glucuronic acid or sulfate . These metabolic transformations enhance the solubility and excretion of this compound, facilitating its clearance from the body . Additionally, the compound’s metabolites may retain some biological activity, contributing to its overall pharmacological effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and localization . The compound accumulates in certain cellular compartments, such as the nucleus and cytoplasm, where it exerts its biological effects . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is predominantly localized in the nucleus, where it interacts with nuclear proteins and DNA . This localization is facilitated by specific targeting signals and post-translational modifications that direct this compound to the nucleus . Within the nucleus, the compound modulates the activity of transcription factors and other regulatory proteins, influencing gene expression and cellular processes . Additionally, this compound may also localize to other subcellular compartments, such as the cytoplasm and mitochondria, where it exerts additional effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloroisoindolin-1-one typically involves the chlorination of isoindolinone. One common method is the reaction of isoindolinone with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a temperature range of 0-25°C.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process, where isoindolinone and the chlorinating agent are fed into a reactor under controlled conditions. This method ensures a consistent product yield and minimizes the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloroisoindolin-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form 6-chloroisoindoline using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of this compound-2,3-dione.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents such as methanol or ethanol.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Various substituted isoindolinones depending on the nucleophile used.
Reduction: 6-Chloroisoindoline.
Oxidation: this compound-2,3-dione.
Applications De Recherche Scientifique
6-Chloroisoindolin-1-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It is used in the development of novel materials with specific properties, such as polymers and dyes.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromoisoindolin-1-one: Similar structure with a bromine atom instead of chlorine.
6-Fluoroisoindolin-1-one: Contains a fluorine atom at the 6th position.
6-Methylisoindolin-1-one: Has a methyl group at the 6th position.
Uniqueness
6-Chloroisoindolin-1-one is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. This uniqueness affects its reactivity and binding affinity, making it suitable for specific applications where other halogenated or substituted isoindolinones may not be as effective.
Propriétés
IUPAC Name |
6-chloro-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c9-6-2-1-5-4-10-8(11)7(5)3-6/h1-3H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCEOKEOSVQLRNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)Cl)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50500404 | |
| Record name | 6-Chloro-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50500404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58083-59-3 | |
| Record name | 6-Chloro-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50500404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-2,3-dihydro-1H-isoindol-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


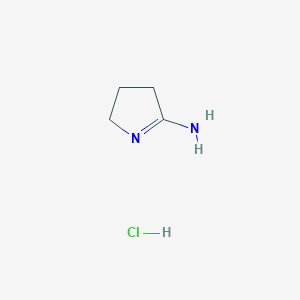
![2-[(3-Fluorobenzyl)thio]ethanol](/img/structure/B1281417.png)

